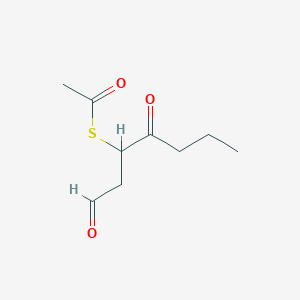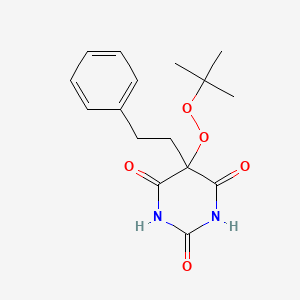![molecular formula C13H24O B14636516 1-[(2-Methylbut-3-YN-2-YL)oxy]octane CAS No. 55361-33-6](/img/structure/B14636516.png)
1-[(2-Methylbut-3-YN-2-YL)oxy]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylbut-3-YN-2-YL)oxy]octane is an organic compound characterized by its unique structure, which includes an alkyne group and an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane typically involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate octyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the alkoxide ion formed from 2-methylbut-3-yn-2-ol attacks the octyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2-Methylbut-3-YN-2-YL)oxy]octane can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethers.
Applications De Recherche Scientifique
1-[(2-Methylbut-3-YN-2-YL)oxy]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. In biological systems, its mechanism may involve interaction with enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane.
(2-Methylbut-3-yn-2-yl)benzene: Shares a similar alkyne group but with a benzene ring instead of an octane chain.
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: Contains a benzonitrile group instead of an octane chain.
Uniqueness: this compound is unique due to its combination of an alkyne group and a long octane chain, which imparts distinct chemical and physical properties. This combination makes it a versatile compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
55361-33-6 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
1-(2-methylbut-3-yn-2-yloxy)octane |
InChI |
InChI=1S/C13H24O/c1-5-7-8-9-10-11-12-14-13(3,4)6-2/h2H,5,7-12H2,1,3-4H3 |
Clé InChI |
TUKWTGREWHTSQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-7-azabicyclo[2.2.1]heptane](/img/structure/B14636442.png)
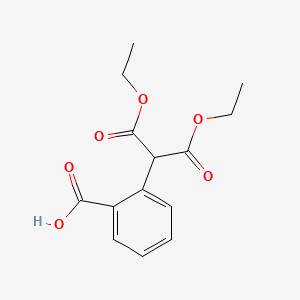
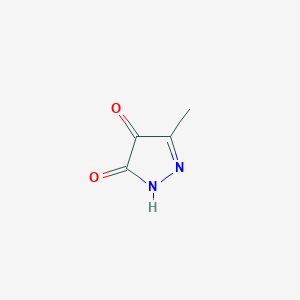
![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
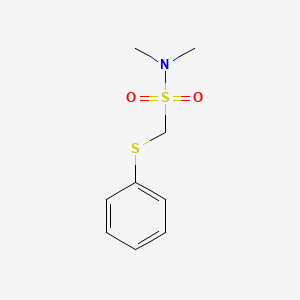
![Quinoline, 8-[(3,4-dihydro-2H-pyran-2-yl)oxy]-](/img/structure/B14636505.png)
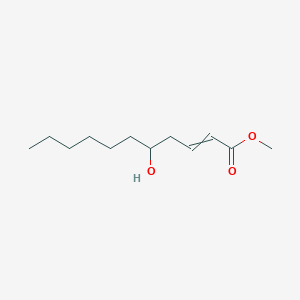
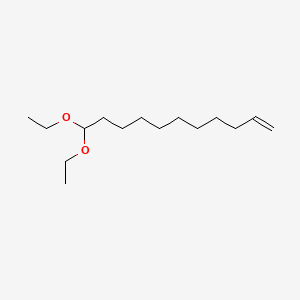
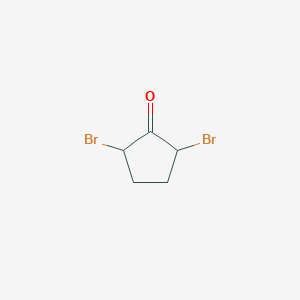
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)
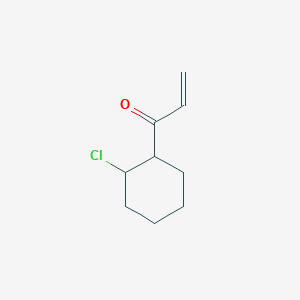
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
